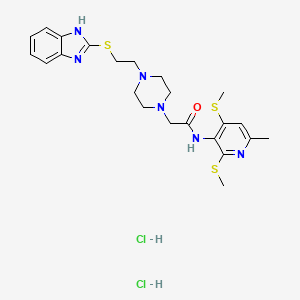

K-604 dihydrochloride

Description

Properties

IUPAC Name |

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWEGUBUYKTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K-604 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-604 dihydrochloride is a potent and highly selective small molecule inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This technical guide delineates the core mechanism of action of K-604, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary therapeutic potential of K-604 lies in its ability to impede the formation of cholesteryl esters within macrophages, a critical step in the development of atherosclerotic plaques. Beyond its role in lipid metabolism, K-604 has been shown to modulate cellular processes such as autophagy and collagen synthesis, suggesting broader therapeutic applications.

Core Mechanism of Action: Selective ACAT-1 Inhibition

This compound exerts its primary effect through the competitive inhibition of ACAT-1, an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By selectively binding to ACAT-1, K-604 blocks the conversion of cholesterol, thereby reducing the accumulation of cholesteryl esters within cells, particularly macrophages, which is a hallmark of foam cell formation in atherosclerosis.[2][3]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of K-604 have been quantified across various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of K-604.

| Target | Parameter | Value | Species | Assay Conditions | Reference(s) |

| ACAT-1 | IC50 | 0.45 ± 0.06 µM | Human | Cell-free enzymatic assay | [4] |

| ACAT-2 | IC50 | 102.85 µM | Human | Cell-free enzymatic assay | [1][4] |

| ACAT-1 | Ki | 0.378 µM | Human | Competitive with oleoyl-coenzyme A | [1][3] |

| Cholesterol Esterification | IC50 | 68.0 nM | Human Macrophages | Inhibition of cholesterol esterification | [3][4] |

| Cholesterol Esterification | IC50 | 26 nM | J774 Macrophages | Reduction of foaming |

Table 1: Summary of quantitative data for this compound's inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of K-604's mechanism of action.

ACAT-1 and ACAT-2 Enzymatic Assay

This protocol outlines the determination of the in vitro inhibitory activity of K-604 on human ACAT-1 and ACAT-2.

Objective: To determine the IC50 values of K-604 for human ACAT-1 and ACAT-2.

Materials:

-

Recombinant human ACAT-1 and ACAT-2 enzymes

-

[1-14C]oleoyl-coenzyme A

-

Bovine serum albumin (fatty acid-free)

-

Cholesterol

-

Phosphatidylcholine

-

Taurocholate

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Scintillation counter

Procedure:

-

Prepare mixed micelles containing cholesterol and phosphatidylcholine in taurocholate.

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, combine the recombinant ACAT-1 or ACAT-2 enzyme, the mixed micelles, and the K-604 dilution (or vehicle control).

-

Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A complexed with bovine serum albumin.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

Extract the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate cholesteryl oleate from free oleoyl-CoA.

-

Visualize the spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl oleate into scintillation vials.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each K-604 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[2][5]

Cholesterol Esterification Assay in Macrophages

This protocol describes the measurement of K-604's effect on cholesterol esterification in cultured human monocyte-derived macrophages.

Objective: To determine the IC50 value of K-604 for the inhibition of cholesterol esterification in macrophages.

Materials:

-

Human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1, J774)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

[3H]oleate

-

Bovine serum albumin (fatty acid-free)

-

This compound

-

Acetyl-LDL (for cholesterol loading, if necessary)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Culture macrophages in appropriate cell culture plates.

-

If required, load the cells with cholesterol by incubating with acetyl-LDL.

-

Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Add [3H]oleate complexed to fatty acid-free bovine serum albumin to the culture medium.

-

Incubate for a defined period (e.g., 2-4 hours) to allow for the incorporation of [3H]oleate into cholesteryl esters.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

-

Separate the lipid classes by TLC, using a solvent system that resolves cholesteryl esters from other lipids.

-

Identify and scrape the cholesteryl ester bands.

-

Quantify the amount of [3H] in the cholesteryl ester fraction using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Calculate the percentage of inhibition of cholesterol esterification at each K-604 concentration and determine the IC50 value.[3][6]

Western Blot Analysis of LC3-I to LC3-II Conversion

This protocol details the procedure for assessing autophagy induction by K-604 through the detection of LC3 protein conversion.

Objective: To determine the effect of K-604 on the ratio of LC3-II to LC3-I as a marker of autophagosome formation.

Materials:

-

Cultured cells (e.g., Neuro2a cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescence detection reagents

Procedure:

-

Treat cultured cells with various concentrations of K-604 for a specified time (e.g., 24 hours). Include a vehicle-treated control. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE. Due to the small size of LC3 proteins, ensure adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities for LC3-I and LC3-II using densitometry software.

-

Calculate the LC3-II/LC3-I ratio for each condition. An increase in this ratio indicates an increase in autophagosome formation.[7][8]

Signaling Pathways and Workflows

K-604 and Autophagy Signaling

K-604 induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1][9] Inhibition of ACAT-1 by K-604 leads to an increase in autophagosome formation, a process marked by the conversion of LC3-I to LC3-II.[1] This is followed by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] The activation of TFEB promotes the expression of genes involved in these processes, leading to enhanced lysosomal proteolysis.[1]

References

- 1. Collagen synthesis in cultured aortic smooth muscle cells. Modulation by collagen lattice culture, transforming growth factor-beta 1, and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oss.gempharmatech.com [oss.gempharmatech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TGF-beta stimulates collagen (I) in vascular smooth muscle cells via a short element in the proximal collagen promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

K-604 Dihydrochloride: A Deep Dive into its Potent and Selective Inhibition of ACAT-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of K-604 dihydrochloride, a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This document provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.

Quantitative Analysis of ACAT-1 Selectivity

This compound demonstrates a remarkable selectivity for ACAT-1 over its isoenzyme, ACAT-2. This selectivity is crucial for targeted therapeutic applications, minimizing off-target effects. The following tables summarize the key quantitative data that underscore the potency and selectivity of K-604.

Table 1: In Vitro Inhibitory Activity of K-604 against Human ACAT Isoenzymes [1][2][3]

| Target Enzyme | IC50 (µM) |

| Human ACAT-1 | 0.45 |

| Human ACAT-2 | 102.85 |

| Selectivity Ratio (ACAT-2/ACAT-1) | 229-fold |

Table 2: Kinetic Parameters of K-604 Inhibition of Human ACAT-1 [1][3]

| Parameter | Value | Description |

| Ki (µM) | 0.378 | Inhibitor constant, indicating the binding affinity of K-604 to ACAT-1. |

| Mechanism of Inhibition | Competitive | K-604 competes with the substrate, oleoyl-coenzyme A, for binding to the active site of ACAT-1. |

Table 3: Cellular Activity of K-604 in Human Macrophages [1][3]

| Cellular Process | Cell Type | IC50 (nM) |

| Cholesterol Esterification | Human monocyte-derived macrophages | 68.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described in the primary literature.

In Vitro ACAT Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of K-604 for human ACAT-1 and ACAT-2.

Materials:

-

Microsomes from cells expressing human ACAT-1 or ACAT-2

-

[1-14C]oleoyl-coenzyme A

-

Bovine serum albumin (BSA)

-

Cholesterol

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

-

Organic solvents for TLC (e.g., hexane, diethyl ether, acetic acid)

Procedure:

-

Prepare a reaction mixture containing the cell microsomes, BSA, and cholesterol in the assay buffer.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only is also prepared.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding [1-14C]oleoyl-coenzyme A to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids into the chloroform phase.

-

Evaporate the chloroform and redissolve the lipid residue in a small volume of chloroform/methanol.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesteryl esters from other lipids.

-

Visualize the cholesteryl ester bands (e.g., using iodine vapor or autoradiography).

-

Scrape the bands corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of K-604 compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholesterol Esterification Assay in Human Macrophages

Objective: To assess the inhibitory effect of K-604 on cholesterol esterification in a cellular context.

Materials:

-

Human peripheral blood monocytes or THP-1 cells

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Aggregated low-density lipoprotein (LDL) or acetylated LDL (acLDL)

-

[14C]oleic acid complexed to BSA

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

TLC plates and solvents

Procedure:

-

Culture human monocytes and differentiate them into macrophages, or differentiate THP-1 cells with PMA.

-

Load the macrophages with cholesterol by incubating them with aggregated LDL or acLDL.

-

Wash the cells with PBS and then incubate them with fresh medium containing various concentrations of this compound.

-

Add [14C]oleic acid-BSA complex to the medium and incubate for a specified period (e.g., 6 hours) to allow for the formation of radiolabeled cholesteryl esters.

-

Wash the cells extensively with PBS to remove unincorporated [14C]oleic acid.

-

Lyse the cells and extract the total lipids.

-

Separate the lipids by TLC as described in the in vitro assay.

-

Quantify the radioactivity in the cholesteryl ester bands using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Calculate the IC50 value for the inhibition of cholesterol esterification.

Cholesterol Efflux Assay

Objective: To evaluate the effect of K-604 on the removal of cholesterol from macrophages.

Materials:

-

THP-1 derived macrophages

-

Cell culture medium

-

[3H]cholesterol

-

Bovine serum albumin (BSA)

-

Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) as cholesterol acceptors

-

This compound

-

Scintillation cocktail

Procedure:

-

Seed THP-1 derived macrophages in culture plates.

-

Label the cells with [3H]cholesterol by incubating them in a medium containing the radiolabel for 24-48 hours.

-

Wash the cells and equilibrate them in a serum-free medium containing BSA for a period (e.g., 18 hours) to allow for the equilibration of the radiolabeled cholesterol within the cellular pools.

-

Incubate the cells with fresh serum-free medium containing K-604 at various concentrations for a defined pre-incubation time.

-

Initiate the efflux by replacing the medium with fresh serum-free medium containing the cholesterol acceptor (ApoA-I or HDL) and the corresponding concentration of K-604.

-

Incubate for a specific duration (e.g., 4-24 hours).

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in an aliquot of the medium and in the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

-

Compare the efflux in the presence of K-604 to the control (vehicle-treated) to determine the effect of the inhibitor.

Visualizations

The following diagrams illustrate the proposed signaling pathway of K-604 and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for the in vitro ACAT inhibition assay.

References

K-604 Dihydrochloride: A Deep Dive into its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-604 dihydrochloride is a potent and highly selective small molecule inhibitor that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our understanding of this compound.

Primary Molecular Target: Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT-1)

The primary molecular target of this compound is Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2][3][4][5][6][7] ACAT-1 is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a storage form of cholesterol.[8] This enzyme plays a crucial role in cellular cholesterol homeostasis and is particularly active in macrophages, where its activity contributes to the formation of foam cells, a key event in the pathogenesis of atherosclerosis.[8]

This compound exhibits remarkable selectivity for ACAT-1 over its isoform, ACAT-2. This selectivity is a critical attribute, as ACAT-2 is primarily involved in cholesterol absorption in the intestine, and its inhibition can lead to undesirable side effects.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of K-604

| Target | Parameter | Value | Species | Reference |

| ACAT-1 | IC50 | 0.45 ± 0.06 µM | Human | [2][3] |

| ACAT-2 | IC50 | 102.85 µM | Human | [2][3] |

| ACAT-1 | Ki | 0.378 µM | Human | [2][3] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of K-604

| Cell Type | Activity | Parameter | Value | Reference |

| Human monocyte-derived macrophages | Cholesterol Esterification Inhibition | IC50 | 68 nM | [2][3] |

| J774 macrophages | Foam Cell Formation Reduction | IC50 | 0.026 µM | [5] |

Mechanism of Action

This compound acts as a competitive inhibitor of ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[2][3][8][9][10] This means that K-604 binds to the active site of the ACAT-1 enzyme, thereby preventing the binding of oleoyl-CoA and subsequent esterification of cholesterol.

The inhibition of ACAT-1 by K-604 leads to several downstream cellular effects:

-

Reduced Cholesterol Esterification: By blocking ACAT-1, K-604 directly inhibits the conversion of free cholesterol to cholesteryl esters within cells, particularly in macrophages.[2][3]

-

Enhanced Cholesterol Efflux: The reduction in intracellular cholesteryl esters promotes the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL) or apolipoprotein A-I.[8][10][11] This process is a key step in reverse cholesterol transport, which helps to remove excess cholesterol from peripheral tissues.

-

Induction of Autophagy: Inhibition of ACAT-1 by K-604 has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[2][3][5] This has been observed in neuronal cells and may have implications for neurodegenerative diseases.[2][3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by K-604 and a typical experimental workflow for its characterization.

Caption: Mechanism of K-604 in inhibiting cholesterol esterification.

Caption: Experimental workflow for characterizing K-604.

Experimental Protocols

ACAT-1 and ACAT-2 Inhibition Assay (In Vitro)

This assay determines the inhibitory potency of K-604 against human ACAT-1 and ACAT-2.

Materials:

-

Microsomes from cells overexpressing human ACAT-1 or ACAT-2

-

[1-14C]Oleoyl-coenzyme A

-

Bovine serum albumin (BSA)

-

This compound dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, and the appropriate enzyme source (ACAT-1 or ACAT-2 microsomes).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]Oleoyl-coenzyme A.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a solution of isopropanol/heptane.

-

Extract the formed cholesteryl [14C]oleate using heptane.

-

Quantify the radioactivity in the heptane layer using a liquid scintillation counter.

-

Calculate the percent inhibition for each concentration of K-604 and determine the IC50 value by non-linear regression analysis.

Macrophage Cholesterol Esterification Assay (Cell-Based)

This assay measures the ability of K-604 to inhibit cholesterol esterification in a cellular context.

Materials:

-

Human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1)

-

[3H]Oleate complexed to BSA

-

This compound

-

Cell culture medium

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Plate macrophages in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Add [3H]Oleate-BSA complex to the cells and incubate for a further period (e.g., 4 hours) to allow for cholesterol esterification.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Extract the total lipids from the cell lysates.

-

Separate the different lipid species (including cholesteryl esters) by thin-layer chromatography (TLC).

-

Visualize and quantify the amount of [3H]cholesteryl oleate using a phosphorimager or by scraping the corresponding band and performing scintillation counting.

-

Calculate the IC50 value for the inhibition of cholesterol esterification.

Conclusion

This compound is a highly potent and selective inhibitor of ACAT-1. Its mechanism of action, centered on the competitive inhibition of cholesterol esterification, leads to beneficial downstream effects such as reduced foam cell formation and enhanced cholesterol efflux. The comprehensive quantitative data and well-defined experimental protocols provide a solid foundation for further research and development of K-604 as a potential therapeutic agent for atherosclerosis and potentially other conditions where ACAT-1 activity is implicated.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]

- 8. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. K-604 ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]

K-604 Dihydrochloride In Vitro: A Technical Guide to a Selective ACAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro properties and experimental evaluation of K-604 dihydrochloride, a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism and Selectivity

This compound has been identified as a potent and highly selective inhibitor of human ACAT-1, an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] This selectivity is a key feature of the compound, with a significantly lower affinity for the ACAT-2 isoform.[4][5] The mechanism of inhibition is competitive with respect to the enzyme's substrate, oleoyl-coenzyme A.[4][5]

Quantitative Analysis of In Vitro Activity

The inhibitory potency and selectivity of K-604 have been quantified in various in vitro assays. The following table summarizes the key data points for human ACAT-1 and ACAT-2.

| Parameter | Target | Value | Reference |

| IC50 | Human ACAT-1 | 0.45 ± 0.06 µM (450 nM) | [2][4][5][6] |

| IC50 | Human ACAT-2 | 102.85 µM | [4][5][6] |

| Selectivity | (IC50 ACAT-2 / IC50 ACAT-1) | ~229-fold | [3][4][5] |

| Ki | Human ACAT-1 | 0.378 µmol/L (378 nM) | [4][5] |

| IC50 | Cholesterol Esterification (Human Macrophages) | 68.0 nmol/L | [4][5] |

Signaling Pathway and Mechanism of Action

K-604 exerts its effect by directly inhibiting the enzymatic activity of ACAT-1. This enzyme is located in the endoplasmic reticulum and plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this step, K-604 modulates cellular cholesterol metabolism, leading to a decrease in the accumulation of cholesteryl esters.

Caption: Inhibition of ACAT-1 by K-604 blocks the conversion of free cholesterol to cholesteryl esters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments cited in the literature.

ACAT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of K-604 against ACAT-1 and ACAT-2.

Methodology:

-

Enzyme Source: Microsomes are prepared from cells overexpressing either human ACAT-1 or ACAT-2 (e.g., Chinese Hamster Ovary (CHO) cells).

-

Substrate: The reaction mixture contains [1-14C]oleoyl-coenzyme A as the acyl donor and cholesterol as the acceptor.

-

Incubation: The enzyme, substrate, and varying concentrations of K-604 are incubated at 37°C.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solution.

-

Analysis: The amount of radiolabeled cholesteryl oleate formed is quantified using thin-layer chromatography (TLC) and scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for determining the IC50 of K-604 in an ACAT inhibition assay.

Cholesterol Esterification Assay in Macrophages

This cell-based assay measures the ability of K-604 to inhibit cholesterol esterification in a more physiologically relevant context.

Methodology:

-

Cell Culture: Human monocyte-derived macrophages or THP-1 macrophages are cultured.

-

Cholesterol Loading: Cells are incubated with acetylated low-density lipoprotein (acLDL) to induce cholesterol loading and foam cell formation.

-

Compound Treatment: Cells are treated with varying concentrations of K-604.

-

Radiolabeling: [3H]Oleate is added to the culture medium.

-

Lipid Extraction: Cellular lipids are extracted.

-

Analysis: The amount of [3H]cholesteryl oleate is determined by TLC and scintillation counting.

-

Data Analysis: The IC50 for the inhibition of cholesterol esterification is calculated.

Cholesterol Efflux Assay

This assay evaluates the effect of K-604 on the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.

Methodology:

-

Cell Culture and Labeling: THP-1 macrophages are loaded with [3H]cholesterol.

-

Compound Treatment: Cells are treated with K-604.

-

Efflux Induction: Cholesterol acceptors, such as high-density lipoprotein (HDL3) or apolipoprotein A-I (ApoA-I), are added to the medium.

-

Sample Collection: Aliquots of the medium and the cell lysate are collected at various time points.

-

Analysis: The amount of [3H]cholesterol in the medium and cells is measured by scintillation counting.

-

Data Analysis: Cholesterol efflux is calculated as the percentage of [3H]cholesterol released into the medium relative to the total [3H]cholesterol in the well.

Caption: Experimental workflow for the cholesterol efflux assay.

Conclusion

The in vitro data for this compound strongly support its characterization as a potent and highly selective inhibitor of ACAT-1. Its ability to inhibit cholesterol esterification in macrophages and promote cholesterol efflux highlights its therapeutic potential in diseases characterized by aberrant cholesterol metabolism, such as atherosclerosis. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the in vitro effects of K-604 and similar compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Methodological & Application

K-604 Dihydrochloride: Application Notes and Experimental Protocols for a Potent and Selective ACAT-1 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), a key intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4] As ACAT-1 is implicated in the formation of foam cells in atherosclerotic lesions and plays a role in cholesterol metabolism within neurons, K-604 serves as a critical tool for research in cardiovascular disease and neurobiology.[5] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.

Introduction

Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) exists in two isoforms, ACAT-1 and ACAT-2. ACAT-1 is ubiquitously expressed, with high levels in macrophages and the adrenal gland, while ACAT-2 is primarily found in the intestine and liver. The selective inhibition of ACAT-1 is a key area of investigation for its potential therapeutic effects. This compound has been identified as a 229-fold more selective inhibitor for human ACAT-1 over ACAT-2.[2][6][7][8] Its utility has been demonstrated in suppressing fatty streak lesions in animal models of atherosclerosis, independent of plasma cholesterol levels, and in modulating autophagy in neuronal cells.[2][8]

Data Presentation

In Vitro Efficacy and Selectivity of this compound

| Parameter | Species | Value | Notes |

| IC₅₀ (ACAT-1) | Human | 0.45 ± 0.06 µM | [2][3][4][6] |

| IC₅₀ (ACAT-2) | Human | 102.85 µM | [2][6] |

| Selectivity | Human | 229-fold (ACAT-1 vs. ACAT-2) | [2][6][7][8] |

| Kᵢ | Human | 0.378 µM | Competitive inhibition with respect to oleoyl-coenzyme A.[2][6] |

| IC₅₀ (Cholesterol Esterification) | Human Macrophages | 68 nM | [2][6] |

In Vivo Applications of this compound

| Animal Model | Dosing | Application | Key Findings |

| F1B Hamsters | ≥1 mg/kg (oral) | Atherosclerosis | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[8] |

| ApoE-knockout Mice | 60 mg/kg/day (oral) for 12 weeks | Atherosclerosis | Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques.[9] |

Signaling Pathway

The primary mechanism of action of K-604 is the direct inhibition of ACAT-1, which blocks the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This action has downstream effects on cellular processes such as foam cell formation and autophagy.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro ACAT-1 Inhibition Assay (Cholesterol Esterification)

This protocol is designed to measure the inhibition of ACAT-1 activity in cultured cells by quantifying the formation of cholesteryl esters using radiolabeled cholesterol.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Human monocyte-derived macrophages or THP-1 cells

-

[¹⁴C]-oleic acid or [¹⁴C]-cholesterol

-

Cell lysis buffer (e.g., RIPA buffer)

-

Hexane/isopropanol (3:2, v/v)

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation counter

Procedure:

-

Cell Culture: Plate human monocyte-derived macrophages or THP-1 cells in 6-well plates and culture until they reach the desired confluence.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Labeling: Add [¹⁴C]-oleic acid or [¹⁴C]-cholesterol to the culture medium along with the K-604 or vehicle control (DMSO). Incubate for 4-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.

-

Lipid Extraction: Extract lipids from the cell lysate by adding hexane/isopropanol (3:2, v/v). Vortex thoroughly and centrifuge to separate the phases.

-

TLC Analysis: Spot the lipid extract onto a silica TLC plate and develop the chromatogram using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

-

Quantification: Visualize the separated lipids (cholesterol and cholesteryl esters) using a phosphorimager or by scraping the corresponding spots and measuring the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol esterification and determine the IC₅₀ value of K-604.

Caption: Workflow for the in vitro cholesterol esterification assay.

Assessment of Autophagy by Western Blot

This protocol describes the use of Western blotting to measure the levels of autophagy markers LC3-II and p62 in neuronal cells treated with K-604. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Materials:

-

This compound

-

N2a (neuroblastoma) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate N2a cells in 6-well plates and grow to 70-80% confluence.

-

Treatment: Treat cells with this compound at concentrations ranging from 0.1 µM to 1 µM for 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies (anti-LC3, anti-p62, anti-β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 and LC3 levels to the loading control (β-actin).

Caption: Workflow for assessing autophagy via Western blot.

In Vivo Atherosclerosis Study in Hamsters

This protocol provides a general framework for evaluating the anti-atherosclerotic effects of K-604 in a hamster model.

Materials:

-

This compound

-

F1B hamsters

-

High-fat diet

-

Standard chow

-

Oral gavage needles

-

Surgical tools for tissue collection

-

Oil Red O stain

Procedure:

-

Animal Acclimation: Acclimate male F1B hamsters for at least one week.

-

Diet and Treatment Groups:

-

Group 1: Chow diet + Vehicle

-

Group 2: High-fat diet + Vehicle

-

Group 3: High-fat diet + K-604 (e.g., 1, 3, 10 mg/kg/day)

-

-

Dosing: Administer K-604 or vehicle daily via oral gavage for a predetermined period (e.g., 12 weeks).

-

Monitoring: Monitor body weight and food consumption throughout the study.

-

Blood and Tissue Collection: At the end of the study, collect blood samples for plasma lipid analysis. Euthanize the animals and perfuse the vascular system with saline, followed by a fixative. Carefully dissect the aorta.

-

Lesion Analysis: a. Open the aorta longitudinally. b. Stain the aorta with Oil Red O to visualize fatty streak lesions. c. Capture images of the stained aorta. d. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

-

Data Analysis: Compare the lesion areas between the different treatment groups. Analyze plasma lipid profiles.

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure that all procedures are performed in accordance with institutional and national guidelines for animal care and use and laboratory safety.

References

- 1. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]

- 5. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. ACAT1 and Metabolism-Related Pathways Are Essential for the Progression of Clear Cell Renal Cell Carcinoma (ccRCC), as Determined by Co-expression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACAT1 Antibody (#44276) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. selleckchem.com [selleckchem.com]

K-604 Dihydrochloride: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2] ACAT-1 plays a crucial role in cellular cholesterol homeostasis and has been implicated in the pathology of various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[3][4] K-604 exhibits significantly greater selectivity for ACAT-1 over the ACAT-2 isoform, making it a valuable tool for investigating the specific functions of ACAT-1 in cellular processes.[2][5] These application notes provide detailed protocols for utilizing this compound in cell culture assays to study its effects on enzymatic activity, cholesterol metabolism, and cellular signaling pathways.

Mechanism of Action

This compound competitively inhibits ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[5] By blocking ACAT-1, K-604 prevents the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This inhibition leads to an increase in the cellular pool of free cholesterol, which can, in turn, modulate various cellular processes. One of the key downstream effects of ACAT-1 inhibition by K-604 is the induction of autophagy, a cellular process for degrading and recycling cellular components, in an mTOR-independent manner.[5]

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| IC50 (ACAT-1) | Human | 0.45 ± 0.06 µM | [5][6] |

| IC50 (ACAT-2) | Human | 102.85 µM | [5] |

| Selectivity (ACAT-1 vs. ACAT-2) | Human | 229-fold | [5] |

| Ki (competitive with oleoyl-CoA) | - | 0.378 µM | [5] |

| IC50 (Cholesterol Esterification) | Human Macrophages | 68 nM | [5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| N2a (mouse neuroblastoma) | ACAT Activity Inhibition | 0.1 - 1 µM | 60-80% inhibition | [5] |

| N2a (mouse neuroblastoma) | Autophagy Induction (LC3-II/LC3-I ratio) | 0.1 - 1 µM (24h) | Dose-dependent increase | [5] |

| U251-MG (human glioblastoma) | Proliferation Inhibition | Not specified | Suppression of proliferation | [4] |

| THP-1 Macrophages | Cholesterol Efflux | Not specified | Enhanced efflux to HDL3 or apolipoprotein A-I | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 5.76 mg of this compound (MW: 575.63 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: In Vitro ACAT-1 Inhibition Assay (Kinase Assay)

This protocol is adapted from a method to determine ACAT activity by measuring the formation of cholesteryl [14C]oleate.[7]

Materials:

-

This compound

-

Microsomal fractions from cells overexpressing human ACAT-1

-

[14C]oleoyl-CoA

-

Reagents for buffer preparation (CHAPS, KCl, EDTA, Tris-HCl)

-

Cholesterol, Phosphatidylcholine, Taurocholate for mixed micelle preparation

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Solvents for thin-layer chromatography (TLC): hexane, diethyl ether, acetic acid

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare Microsomal Fractions: Isolate microsomal fractions from cells engineered to overexpress human ACAT-1.

-

Prepare K-604 dilutions: Prepare a series of dilutions of K-604 in DMSO.

-

Assay Reaction: a. In a microcentrifuge tube, combine the microsomal fraction with the K-604 dilution or DMSO (vehicle control). b. Add mixed micelles containing cholesterol. c. Initiate the reaction by adding a solution containing [14C]oleoyl-CoA and fatty acid-free BSA. d. Incubate the reaction mixture at 37°C for a specified time (e.g., 25 minutes).[7]

-

Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a chloroform/methanol mixture. b. Vortex and centrifuge to separate the phases. c. Collect the organic (lower) phase and dry it under a stream of nitrogen.

-

TLC Analysis: a. Resuspend the dried lipids in a small volume of chloroform/methanol. b. Spot the lipid extract onto a TLC plate. c. Develop the TLC plate using a hexane:diethyl ether:acetic acid solvent system.

-

Quantification: a. Visualize and quantify the radioactive cholesteryl [14C]oleate spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT-1 inhibition for each K-604 concentration compared to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the in vitro ACAT-1 inhibition assay.

Protocol 2: Autophagy Induction Assay in N2a Cells

This protocol describes how to assess the induction of autophagy in mouse neuroblastoma (N2a) cells treated with K-604 by monitoring the conversion of LC3-I to LC3-II via Western blotting.[5]

Materials:

-

N2a cells

-

Complete culture medium (e.g., DMEM/Opti-MEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Seeding: Seed N2a cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: a. Allow cells to adhere overnight. b. Treat the cells with varying concentrations of K-604 (e.g., 0.1, 0.5, 1 µM) or DMSO (vehicle control) for 24 hours.[5]

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Prepare protein samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Re-probe the membrane with an anti-β-actin antibody as a loading control. c. Quantify the band intensities for LC3-I and LC3-II. d. Calculate the LC3-II/LC3-I ratio for each treatment condition. An increase in this ratio indicates the induction of autophagy.

Protocol 3: Cell Proliferation Assay in U251-MG Cells

This protocol provides a general framework for assessing the anti-proliferative effects of K-604 on the human glioblastoma cell line U251-MG.[4]

Materials:

-

U251-MG cells

-

Complete culture medium

-

This compound

-

96-well plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U251-MG cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Allow the cells to adhere overnight.

-

Cell Treatment: Treat the cells with a range of K-604 concentrations. Include a vehicle control (DMSO) and a positive control for proliferation inhibition if available.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Proliferation Assay: a. At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for color or signal development.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: a. Subtract the background reading (media only). b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation. c. Plot the percentage of proliferation against the log of the K-604 concentration to determine the IC50 value for proliferation inhibition.

Conclusion

This compound is a powerful and selective tool for studying the role of ACAT-1 in various cellular contexts. The protocols outlined in these application notes provide a starting point for researchers to investigate the effects of this inhibitor on ACAT-1 activity, autophagy, and cell proliferation. As with any experimental system, optimization of cell densities, incubation times, and inhibitor concentrations may be necessary for specific cell types and experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Autophagy inhibition and reactive oxygen species elimination by acetyl-CoA acetyltransferase 1 through fused in sarcoma protein to promote prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparing K-604 Dihydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of K-604 dihydrochloride stock solutions for use in various research applications. This compound is a potent and highly selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), a key enzyme in cellular cholesterol metabolism.[1][2][3][4][5][6] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide covers essential information on the chemical properties, solubility, stability, and safe handling of this compound, along with step-by-step protocols for preparing solutions for both in vitro and in vivo studies.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets ACAT-1 over ACAT-2, with a reported 229-fold greater selectivity for ACAT-1.[1][3][7] ACAT-1 is responsible for the esterification of intracellular cholesterol, a process implicated in the formation of foam cells in atherosclerotic plaques and in the regulation of cellular cholesterol homeostasis. By inhibiting ACAT-1, K-604 has been shown to suppress fatty streak lesions in animal models of atherosclerosis, making it a valuable tool for research in cardiovascular diseases.[7] Furthermore, recent studies have highlighted the role of ACAT-1 inhibition in modulating autophagy, suggesting potential applications in neurodegenerative disease research.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H32Cl2N6OS3 | [1][6] |

| Molecular Weight | 575.64 g/mol | [1][8] |

| CAS Number | 217094-32-1 | [1][6][8] |

| Appearance | Solid powder | [6] |

| Purity | >98% (by HPLC) | [8] |

Solubility and Stability

The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits good solubility in aqueous solutions and organic solvents commonly used in biological research. Stability data indicates that properly stored stock solutions are viable for extended periods.

| Solvent | Solubility | Special Conditions | Reference |

| Water (H2O) | 100 mg/mL (173.72 mM) | Requires sonication. | [1][3] |

| DMSO | 58.33 mg/mL (101.33 mM) | Requires sonication and warming to 60°C. | [1][3] |

| DMSO | 100 mg/mL (185.46 mM) | Use fresh, moisture-free DMSO. | [2] |

| In Vivo Formulation 1 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |

| In Vivo Formulation 2 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |

| In Vivo Formulation 3 | ≥ 2.25 mg/mL (3.91 mM) | 10% DMSO, 90% corn oil | [1] |

Stability of Stock Solutions:

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Experimental Protocols

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS).[9][10][11][12] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed, rinse the mouth with water and seek medical advice.[10]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Sonicator

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (575.64 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 575.64 g/mol * (1000 mg / 1 g) = 5.7564 mg

-

-

Weigh the compound: Carefully weigh out approximately 5.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile DMSO to the tube.

-

Dissolve the compound:

-

Aliquot and store: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[1]

Protocol for Preparing an Aqueous Stock Solution

This protocol is for preparing an aqueous stock solution, which can be useful for certain cell culture applications.

Materials:

-

This compound powder

-

Sterile, deionized or distilled water

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh the compound: Weigh the desired amount of this compound powder.

-

Add water: Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of the compound).

-

Dissolve the compound:

-

Sterile filter (optional but recommended): For cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile tube.

-

Aliquot and store: Aliquot the stock solution and store at -20°C or -80°C.

Visualizations

Experimental Workflow for Stock Solution Preparation

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Supplier | CAS 217094-32-1 | AOBIOUS [aobious.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. merck.com [merck.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

K-604 Dihydrochloride: Application Notes and Protocols for Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in cell-based assays, summarizing key quantitative data and outlining experimental workflows.

Note on Target: Initial reports may have erroneously associated K-604 with different targets. Current literature firmly establishes K-604 as a selective ACAT-1 inhibitor.[2][5][6]

Mechanism of Action

This compound competitively inhibits ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[2][5] By blocking ACAT-1, K-604 prevents the formation of cholesteryl esters, thereby modulating cellular cholesterol homeostasis. This inhibition has been shown to suppress the development of atherosclerosis in animal models and impact cellular processes such as autophagy.[1][2][5]

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (ACAT-1) | 0.45 ± 0.06 µM | Human | [2][3][5] |

| IC₅₀ (ACAT-2) | 102.85 µM | Human | [2][5] |

| Selectivity (ACAT-1 vs. ACAT-2) | 229-fold | Human | [2][5] |

| Kᵢ (ACAT-1) | 0.378 µM | - | [2][5] |

| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Macrophages | [2][5][6] |

Table 1: Inhibitory Potency and Selectivity of this compound.

| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |

| N2a (Neuronal cells) | 0.1 - 1 µM | 24 hours | 60-80% inhibition of ACAT activity; dose-dependent increase in LC3-II/LC3-I ratio | [2] |

| Human Monocyte-derived Macrophages | Not specified | Not specified | Inhibition of cholesterol esterification | [5][6] |

| THP-1 Macrophages | Not specified | Not specified | Enhanced cholesterol efflux | [5] |

| Human Aortic Smooth Muscle Cells | Not specified | Not specified | Increased procollagen type 1 production | [7] |

| U251-MG (Glioblastoma cells) | Not specified | Not specified | Suppression of proliferation | [8] |

Table 2: Effective Concentrations of this compound in Various Cell Lines.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in fresh, anhydrous DMSO. A concentration of 100 mg/mL (185.46 mM) is achievable.[1]

-

To aid dissolution, gentle warming and vortexing may be necessary.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1]

General Protocol for Cell Treatment with this compound

Caption: General Experimental Workflow for K-604 Cell Treatment.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

Protocol:

-

Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and reach the appropriate confluency (typically 24 hours).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the K-604 stock solution. Prepare serial dilutions of K-604 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest K-604 concentration used.

-

Cell Treatment: Carefully remove the culture medium from the cells and wash once with sterile PBS. Add the prepared K-604 working solutions or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours), depending on the specific experimental endpoint.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze changes in protein expression, such as the LC3-II/LC3-I ratio for autophagy assessment.[2]

-

Cholesterol Esterification Assay: To measure the direct inhibitory effect of K-604 on ACAT-1 activity.

-

Cell Viability/Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of K-604.

-

Protocol for ACAT-1 Inhibition Assay in N2a Cells

This protocol is adapted from studies demonstrating the effect of K-604 on ACAT activity and autophagy in neuronal cells.[2]

Protocol:

-

Seed N2a cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of K-604 (e.g., 0.1, 0.5, 1 µM) or a DMSO vehicle control for 24 hours.

-

For ACAT activity: Harvest the cells and prepare cell lysates. Measure ACAT activity using a commercially available kit or a radio-enzymatic assay with [¹⁴C]oleoyl-CoA.

-

For autophagy analysis: Lyse the cells and perform Western blot analysis for LC3 and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[2]

Concluding Remarks

This compound is a valuable research tool for investigating the role of ACAT-1 in various cellular processes and disease models. The provided protocols and data serve as a comprehensive guide for the effective use of this selective inhibitor in cell-based research. Researchers should always perform dose-response experiments to determine the optimal concentration and treatment duration for their specific cell type and experimental setup.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]

- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

K-604 Dihydrochloride In Vivo Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-604 dihydrochloride is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an enzyme pivotal in cellular cholesterol metabolism.[1][2] Dysregulation of ACAT-1 is implicated in the pathogenesis of several diseases, including atherosclerosis and glioblastoma.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound, based on preclinical studies. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in relevant animal models. The protocols outlined below cover oral and intranasal routes of administration, methods for assessing therapeutic efficacy, and insights into the underlying signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Atherosclerosis Models

| Animal Model | Dose | Route of Administration | Treatment Duration | Key Findings | Reference |

| Apolipoprotein E-knockout mice | 60 mg/kg/day | Oral | 12 weeks | Significantly reduced macrophage-positive area and increased collagen-positive area in aortic plaques.[5] | [5] |

| F1B hamsters on a high-fat diet | ≥1 mg/kg | Oral | Not Specified | Suppressed fatty streak lesions without affecting plasma cholesterol levels.[6][7] | [6][7] |

Table 2: Pharmacokinetic Parameters of K-604 in Mice

| Route of Administration | Dose | Cmax | Tmax | AUC | Reference |

| Oral (0.01 N HCl solution) | 6 mg/kg | 6.2 ng/mL (plasma) | 15 min | 197.5 ng·min/mL (plasma) | [8] |

| 0.8 ng/g (cerebrum) | 15 min | 8.9 ng·min/g (cerebrum) | [8] | ||

| Intranasal (0.01 N HCl solution) | 162 µg/50 µL | 574 ng/mL (plasma) | Not Specified | Not Specified | [8] |

| 66 ng/g (cerebrum) | Not Specified | Not Specified | [8] | ||

| Intranasal (Hydroxycarboxylic acid solution) | 108 µg/10 µL | Not Specified | Not Specified | 772 ng·min/g (cerebrum) | [8] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in an Atherosclerosis Mouse Model

Objective: To evaluate the effect of oral this compound on the development of atherosclerotic plaques in Apolipoprotein E-knockout (ApoE-KO) mice.

Materials:

-

This compound

-

Vehicle: While the specific vehicle for the 60 mg/kg/day dose was not detailed in the primary literature, a 0.01 N HCl solution was used for a 6 mg/kg dose.[8] For higher concentrations and daily dosing, a suspension in a vehicle such as 0.5% methylcellulose or corn oil may be considered, though pilot studies to ensure stability and bioavailability are recommended.

-

ApoE-KO mice (e.g., C57BL/6 background)

-

High-fat diet (e.g., Western diet)

-

Oral gavage needles

-

Standard animal housing and care facilities

Procedure:

-

Animal Acclimation: Acclimate 8-week-old male ApoE-KO mice to the facility for at least one week before the start of the experiment.

-

Diet Induction: Feed the mice a high-fat diet throughout the study to induce atherosclerosis.

-

Drug Preparation:

-

For a 6 mg/kg dose, dissolve this compound in 0.01 N HCl to a final concentration of 0.6 mg/mL.[8]

-

For the 60 mg/kg/day dose, prepare a fresh suspension of this compound in the chosen vehicle daily. Sonication may be required to achieve a uniform suspension.

-

-

Dosing:

-

Administer this compound or vehicle control to the mice via oral gavage once daily. The gavage volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

-

The treatment duration is 12 weeks.[5]

-

-

Control Groups:

-

Vehicle Control: Administer the same volume of the vehicle used for drug preparation.

-

Positive Control (Optional): A non-selective ACAT inhibitor like pactimibe can be used as a comparator.[5]

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Excise the aorta and process it for histological analysis.

-

Quantification of Macrophage Content: Perform immunohistochemistry on aortic sections using an anti-CD68 antibody to identify macrophages. The macrophage-positive area can be quantified using image analysis software and expressed as a percentage of the total plaque area.[6][9]

-

Quantification of Collagen Content: Stain aortic sections with Picrosirius Red to visualize collagen. The collagen-positive area can be quantified using polarized light microscopy and image analysis software, expressed as a percentage of the total plaque area.[10]

-

Protocol 2: Intranasal Administration of this compound for Brain Delivery in Mice

Objective: To achieve brain delivery of this compound in mice via intranasal administration for potential applications in neurological disorders like glioblastoma.

Materials:

-

This compound

-

Vehicle: 0.01 N HCl solution. To enhance solubility, hydroxycarboxylic acids such as citric acid, glycolic acid, or lactic acid can be added.[8]

-

ICR mice (or other appropriate strain)

-

Micropipette with fine tips

-

Anesthetic (optional, as awake administration is possible with acclimation)

Procedure:

-

Animal Acclimation: Acclimate mice to handling for several days to a week to reduce stress during the procedure.

-

Drug Preparation:

-

Dosing:

-

The administration can be performed on awake, gently restrained mice or anesthetized mice.

-

Hold the mouse in a supine position.

-

Using a micropipette, apply a small volume (e.g., 5-10 µL) of the K-604 solution into one nostril. Allow time for the mouse to inhale the droplet before administering to the other nostril.

-

The total volume is typically divided between the two nostrils.

-

For repeated dosing, administer once daily for the desired treatment period (e.g., 7 days).[8]

-

-

Control Group: Administer the vehicle solution (0.01 N HCl with or without hydroxycarboxylic acid) intranasally.

-

Endpoint Analysis:

-

At selected time points after administration, euthanize the mice.

-

Collect blood and brain tissue (cerebrum, cerebellum, olfactory bulb).

-

Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS to determine pharmacokinetic parameters.

-

Signaling Pathways and Experimental Workflows

ACAT-1 Signaling in Atherosclerosis

In the context of atherosclerosis, ACAT-1 plays a crucial role in the formation of foam cells, which are a hallmark of atherosclerotic plaques. Macrophages in the arterial intima take up excess cholesterol, which is then esterified by ACAT-1 into cholesteryl esters for storage in lipid droplets. This process contributes to the development and progression of atherosclerotic lesions. K-604, by selectively inhibiting ACAT-1, is proposed to reduce the accumulation of cholesteryl esters in macrophages, thereby mitigating foam cell formation and the inflammatory response associated with atherosclerosis.

Figure 1. K-604 Inhibition of ACAT-1 in Atherosclerosis.

ACAT-1 Signaling in Glioblastoma

In glioblastoma, ACAT-1 has been implicated in tumor cell proliferation. Inhibition of ACAT-1 by K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the activation of the Akt and extracellular signal-regulated kinase (ERK) signaling pathways.[4][11]

Figure 2. K-604's effect on Glioblastoma signaling.

Experimental Workflow for In Vivo Atherosclerosis Study

The following diagram outlines the key steps in an in vivo study evaluating the efficacy of this compound in a mouse model of atherosclerosis.

Figure 3. Workflow for K-604 atherosclerosis study.

References

- 1. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of hamster as a model to study diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT1 deficiency in myeloid cells promotes glioblastoma progression by enhancing the accumulation of myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Quantification of macrophage content in atherosclerotic plaques by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Atherosclerotic Plaques by Laser Speckle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for K-604 Dihydrochloride in ApoE-Knockout Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of K-604 dihydrochloride, a selective Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitor, in apolipoprotein E-knockout (apoE-/-) mice, a widely used model for studying atherosclerosis. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Macrophage foam cell formation, driven by the esterification of cholesterol by ACAT-1, is a critical early event in atherogenesis. This compound is a potent and selective inhibitor of ACAT-1, offering a targeted therapeutic approach to modulate plaque composition and stability. In apoE-/- mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, K-604 has been shown to alter plaque phenotype by reducing macrophage accumulation and increasing collagen content, thereby suggesting a stabilizing effect on atherosclerotic plaques.

Mechanism of Action